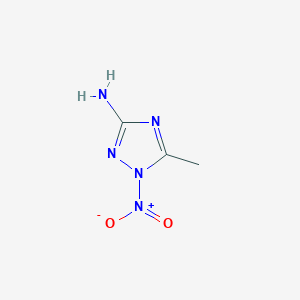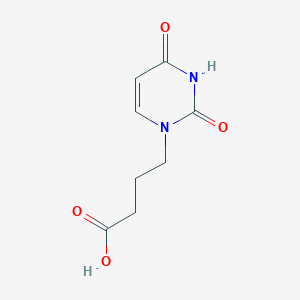![molecular formula C16H17N3S B14000271 Benzenecarbothioamide, 4-[[[4-(dimethylamino)phenyl]methylene]amino]- CAS No. 64510-99-2](/img/structure/B14000271.png)
Benzenecarbothioamide, 4-[[[4-(dimethylamino)phenyl]methylene]amino]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzenecarbothioamide, 4-[[[4-(dimethylamino)phenyl]methylene]amino]- is a complex organic compound known for its unique chemical structure and properties This compound is characterized by the presence of a benzenecarbothioamide group attached to a 4-[[[4-(dimethylamino)phenyl]methylene]amino] moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzenecarbothioamide, 4-[[[4-(dimethylamino)phenyl]methylene]amino]- typically involves the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates under different reaction conditions. One common method involves the direct treatment of various amines with methyl cyanoacetate without solvent at room temperature, resulting in the formation of the target compound . Another approach involves stirring the reactants without solvent at elevated temperatures, such as 70°C, followed by overnight stirring at room temperature .
Industrial Production Methods
For large-scale industrial production, the synthesis of Benzenecarbothioamide, 4-[[[4-(dimethylamino)phenyl]methylene]amino]- can be optimized by using solvent-free reactions and fusion methods. These methods involve the reaction of aryl amines with ethyl cyanoacetate under harsh conditions to yield the desired product . The industrial production process aims to maximize yield and efficiency while minimizing costs and environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
Benzenecarbothioamide, 4-[[[4-(dimethylamino)phenyl]methylene]amino]- undergoes various chemical reactions, including nucleophilic substitution, oxidation, and reduction. These reactions are facilitated by the presence of reactive functional groups within the compound’s structure.
Common Reagents and Conditions
Nucleophilic Substitution: This reaction involves the substitution of a nucleophile for a leaving group in the compound.
Oxidation: Oxidation reactions typically involve the use of oxidizing agents such as hydrogen peroxide or potassium permanganate to introduce oxygen atoms into the compound.
Reduction: Reduction reactions involve the addition of hydrogen atoms or the removal of oxygen atoms from the compound. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield substituted derivatives of the original compound, while oxidation and reduction reactions can produce various oxidized or reduced forms of the compound.
Applications De Recherche Scientifique
Benzenecarbothioamide, 4-[[[4-(dimethylamino)phenyl]methylene]amino]- has a wide range of scientific research applications, including:
Industry: In industrial applications, the compound is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of Benzenecarbothioamide, 4-[[[4-(dimethylamino)phenyl]methylene]amino]- involves its interaction with specific molecular targets and pathways within biological systems. The compound’s effects are mediated through its ability to inhibit certain enzymes and proteins, leading to changes in cellular processes and functions . For example, it has been shown to inhibit the activity of carbonic anhydrase IX, an enzyme involved in tumor cell metabolism and pH regulation .
Comparaison Avec Des Composés Similaires
Benzenecarbothioamide, 4-[[[4-(dimethylamino)phenyl]methylene]amino]- can be compared with other similar compounds, such as:
Benzaldehyde, 4-(dimethylamino)-: This compound shares a similar structural motif but lacks the thioamide group present in Benzenecarbothioamide, 4-[[[4-(dimethylamino)phenyl]methylene]amino]-.
N,N-Dimethylenamino ketones: These compounds are used as synthons for various heterocycles and have similar reactivity patterns.
The uniqueness of Benzenecarbothioamide, 4-[[[4-(dimethylamino)phenyl]methylene]amino]- lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Propriétés
Numéro CAS |
64510-99-2 |
|---|---|
Formule moléculaire |
C16H17N3S |
Poids moléculaire |
283.4 g/mol |
Nom IUPAC |
4-[[4-(dimethylamino)phenyl]methylideneamino]benzenecarbothioamide |
InChI |
InChI=1S/C16H17N3S/c1-19(2)15-9-3-12(4-10-15)11-18-14-7-5-13(6-8-14)16(17)20/h3-11H,1-2H3,(H2,17,20) |
Clé InChI |
RGPCZTOBDUMDRQ-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C1=CC=C(C=C1)C=NC2=CC=C(C=C2)C(=S)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[3-(3-bromophenyl)-1H-1,2,4-triazol-5-yl]propanoic acid](/img/structure/B14000188.png)
![1-[2-Fluoro-5-(trifluoromethyl)pyridin-3-YL]ethanone](/img/structure/B14000190.png)

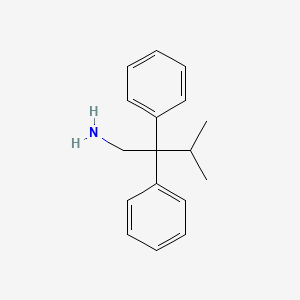
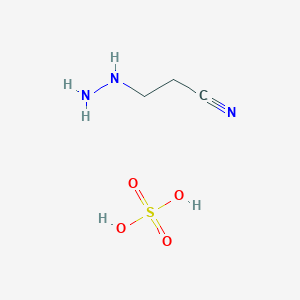
![4-[3-(2-Pyridinyl)-1h-pyrazol-4-yl]-2-[4-(1-pyrrolidinylmethyl)phenyl]pyridine](/img/structure/B14000214.png)
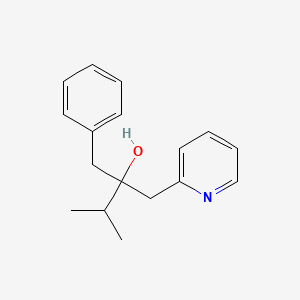
![n-Benzyl-1-[(4-bromophenyl)sulfanyl]-n-{[(4-bromophenyl)sulfanyl]methyl}methanamine](/img/structure/B14000229.png)
![2-Acetamido-3-[(4-nitrophenyl)methylsulfonyl]propanoic acid](/img/structure/B14000231.png)
![2-Ethoxy-2-[(4-nitrophenyl)amino]-1-phenylethanone](/img/structure/B14000239.png)
